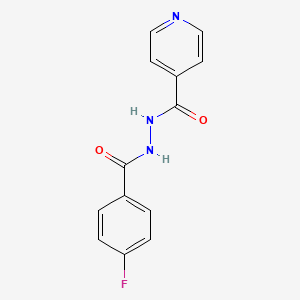
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as Ro-31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been widely used in scientific research to investigate the role of PKC in various physiological and pathological processes.
作用机制
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC is a family of serine/threonine kinases that play a critical role in signal transduction pathways by phosphorylating a wide range of target proteins. PKC is activated by various stimuli, including diacylglycerol, phosphatidylserine, and calcium ions. PKC is involved in many cellular processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer.
Biochemical and physiological effects:
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, PKCη, PKCθ, and PKCζ, with different potencies. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKCα and PKCβ. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the release of neurotransmitters, such as glutamate and acetylcholine, by inhibiting the activation of PKCγ and PKCδ. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to enhance the learning and memory of rats by inhibiting the activation of PKCε and PKCθ.
实验室实验的优点和局限性
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and reversible inhibition of PKC. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been widely used in cell culture and animal studies to investigate the role of PKC in various physiological and pathological processes. However, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has some limitations, including its potential off-target effects, toxicity, and poor solubility in aqueous solutions. Therefore, it is important to use appropriate controls and concentrations of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in experiments.
未来方向
There are several future directions for the use of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. First, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to investigate the role of PKC in the development and progression of various diseases, such as cancer, Alzheimer's disease, and diabetes. Second, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to identify novel PKC isoforms and substrates, and to develop new PKC inhibitors with improved selectivity and potency. Third, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Fourth, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to study the role of PKC in the regulation of gene expression and epigenetic modifications. Fifth, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to investigate the role of PKC in the immune system and inflammation. Overall, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide is a valuable research tool for investigating the role of PKC in various physiological and pathological processes, and its use is likely to expand in the future.
合成方法
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized by a multistep process involving the condensation of 4-methoxy-3-nitrobenzoic acid with N-methylmorpholine, followed by reduction of the nitro group and sulfonation of the resulting amine. The final product is obtained by acylation of the sulfonamide with 4-fluorobenzoyl chloride.
科学研究应用
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research to investigate the role of PKC in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer. It has also been used to study the signaling pathways involved in neurotransmitter release, synaptic plasticity, learning, and memory. Moreover, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been used as a tool to validate the specificity of PKC inhibitors and to identify novel PKC isoforms and substrates.
属性
IUPAC Name |
4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14-13(16)10-3-4-11(19-2)12(9-10)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGITODSYBHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)

![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)


![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)